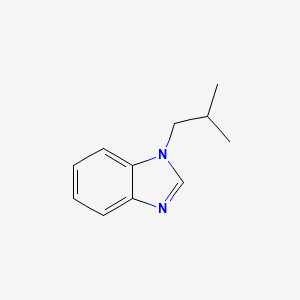
1-Isobutyl-1H-benzimidazole
Overview
Description
1-Isobutyl-1H-benzimidazole (also known as IBBI) is an organic compound with a benzimidazole ring and an isobutyl group attached to it. It is an important heterocyclic pharmacophore .
Synthesis Analysis
Benzimidazole derivatives can be synthesized using various methods. For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzimidazoles .Molecular Structure Analysis
The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles and benzimidazoles are currently being actively studied . The molecular weight of this compound is 174.242 Da .Scientific Research Applications
Antiviral Potency
1-Isobutyl-1H-benzimidazole derivatives have shown significant antiviral potency. For instance, a study by Biron et al. (2002) demonstrated that benzimidazole nucleosides, including a derivative of this compound, effectively inhibited human cytomegalovirus (HCMV) replication in vitro. This was particularly notable in strains resistant to other antivirals like ganciclovir and foscarnet (Biron et al., 2002).
Cytotoxic Activities and DNA Interaction
In cancer research, benzimidazole derivatives, including this compound, have been studied for their cytotoxic activities. A 2019 study by Gozelle et al. explored the synthesis of platinum(II) complexes with 2-substituted benzimidazole ligands and evaluated their cytotoxic activities against human cervical cancer cell lines, demonstrating potential as anticancer agents (Gozelle et al., 2019).
Inhibition of Mammalian DNA Topoisomerase
Benzimidazole derivatives are known to inhibit mammalian DNA topoisomerase I, an enzyme involved in DNA replication. Alpan et al. (2007) synthesized 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase, finding that some derivatives, including those related to this compound, showed potent inhibition (Alpan et al., 2007).
Antifungal and Antimicrobial Applications
Benzimidazoles, including this compound derivatives, have been widely used in antifungal and antimicrobial applications. A study by Davidse (1986) highlighted the use of benzimidazole fungicides in agriculture and veterinary medicine, noting their specific inhibition of microtubule assembly in fungal cells (Davidse, 1986).
Mechanism of Action
Target of Action
1-Isobutyl-1H-benzimidazole, like other benzimidazole derivatives, has been found to have potential anticancer properties . The primary targets of this compound are likely to be similar to those of other benzimidazole derivatives, which include various cancer cells . For instance, certain benzimidazole derivatives have shown significant growth inhibition against breast cancer (MCF-7) cells .
Mode of Action
Benzimidazoles are known to inhibit tumor progression through versatile mechanisms . For example, some benzimidazole derivatives have been found to stimulate S/G2 cell cycle arrest, and downregulation of cyclin B1, CDK2, and PCNA .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, particularly those involved in cell proliferation and tumor progression . The downstream effects of these pathways can include cell cycle arrest and apoptosis, which contribute to the anticancer properties of these compounds .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity . These properties can impact the bioavailability of this compound and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include inhibition of cell proliferation and induction of apoptosis in cancer cells . For instance, certain benzimidazole derivatives have been found to provoke cell death in leukemic cells .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been found to bind to certain proteins involved in cellular signaling pathways. For example, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The binding of this compound to these kinases can alter their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis .
Moreover, this compound has been shown to impact gene expression by acting as a transcriptional modulator. It can bind to transcription factors and either enhance or repress the transcription of specific genes. This modulation of gene expression can lead to changes in cellular metabolism, such as alterations in the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity .
In addition to enzyme interactions, this compound can also influence gene expression by binding to DNA or RNA. This binding can result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function. Furthermore, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time .
Prolonged exposure to this compound can lead to cumulative effects on cellular function. For instance, long-term treatment with this compound has been observed to cause changes in cell morphology, proliferation rates, and metabolic activity. These effects are likely due to the sustained modulation of signaling pathways and gene expression by this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis .
Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. For example, in animal models, a dosage of 10 mg/kg of this compound has been found to enhance metabolic activity without causing adverse effects, whereas higher doses (e.g., 50 mg/kg) can lead to significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For instance, it can enhance the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to increased production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .
Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of this compound to specific organelles is mediated by targeting signals and post-translational modifications.
For example, this compound can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression by interacting with transcription factors and DNA. Similarly, its localization to mitochondria can influence mitochondrial function and energy production .
Properties
IUPAC Name |
1-(2-methylpropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)7-13-8-12-10-5-3-4-6-11(10)13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDLNMJLPUIVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358778 | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305346-88-7 | |
| Record name | 1-(2-Methylpropyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


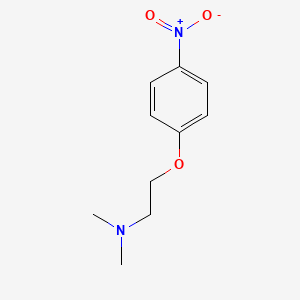

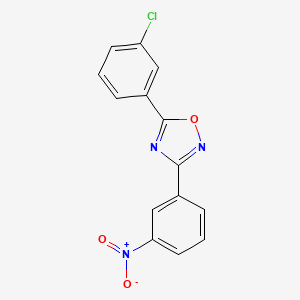
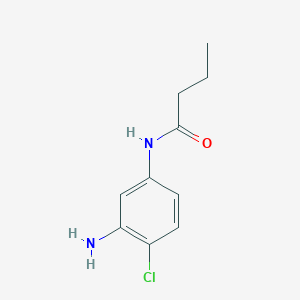
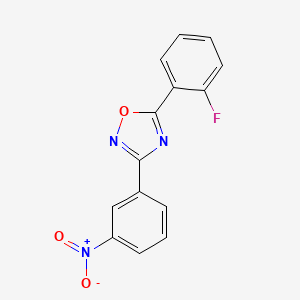
![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
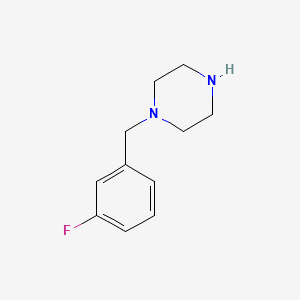
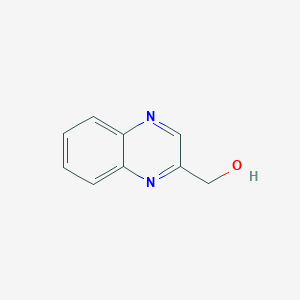
![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)



